2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine
Overview
Description
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, including derivatives close to 2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine, involves reactions such as cyclization of pyridinium dichloromethylids and dibromomethylids, highlighting the formation of halogenated imidazo[1,2-a]pyridines under specific conditions (Khlebnikov et al., 1991). Furthermore, a modified synthesis approach has been reported for producing related intermediates, demonstrating advantages in terms of green chemistry metrics (Gilbile et al., 2017).
Molecular Structure Analysis
Imidazo[1,2-a]pyridine derivatives exhibit fascinating structural features that enable a wide range of chemical modifications and functionalizations. The structure and non-covalent interactions in related compounds have been extensively studied, revealing insights into their molecular configurations and interaction mechanisms (Zhang et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of imidazo[1,2-a]pyridine derivatives allows for a broad spectrum of reactions, including versatile functionalizations and substitutions. Studies have shown the development of alternative strategies for functionalizing these compounds, expanding their structural diversity and application potential (Bazin et al., 2013).
Scientific Research Applications
Application in Agrochemical and Pharmaceutical Industries
- Scientific Field : Agrochemical and Pharmaceutical Industries .
- Summary of the Application : This compound is used as a key structural motif in active agrochemical and pharmaceutical ingredients . It is particularly used in the synthesis of trifluoromethylpyridines .
- Methods of Application : The compound is used in base catalyzed alkylation of p-tert-butylcalix arene and p-tert-butylcalix arene in DMF . It is also used in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex, a Zn2±sensitive magnetic resonance imaging contrast agent .
- Results or Outcomes : The compound has been found to be effective in the protection of crops from pests . Several derivatives of this compound are also used in the pharmaceutical and veterinary industries .
Application in Wastewater Treatment
- Scientific Field : Environmental Science .
- Summary of the Application : This compound is used in the synthesis of a novel pyridine-modified chitosan (PYCS) adsorbent .
- Methods of Application : The compound is grafted onto chitosan and crosslinked with glutaraldehyde to prepare the PYCS adsorbent . This adsorbent is then used for the removal of metal ions from acidic wastewater .
- Results or Outcomes : The PYCS adsorbent exhibited a high capacity for Fe (III) ions, with a maximum adsorption capacity of up to 66.20 mg/g under optimal experimental conditions . The adsorption was found to be a spontaneous endothermic process .
Application in Medicinal Chemistry
- Scientific Field : Medicinal Chemistry .
- Summary of the Application : This compound is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
- Methods of Application : The compound is synthesized from easily available chemicals and is used in various branches of chemistry . It is used in different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
- Results or Outcomes : The compound has been found to be effective in the synthesis of various drugs .
Application in Material Science
- Scientific Field : Material Science .
- Summary of the Application : This compound is useful in material science because of its structural character .
- Methods of Application : The compound is synthesized from easily available chemicals and is used in various branches of chemistry .
- Results or Outcomes : The compound has been found to be effective in the synthesis of various materials .
Application in Synthesis of Magnetic Resonance Imaging (MRI) Contrast Agent
- Scientific Field : Medical Imaging .
- Summary of the Application : This compound is used in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex, a Zn2±sensitive magnetic resonance imaging contrast agent .
- Methods of Application : The compound is used as a reagent in base catalyzed alkylation of p-tert-butylcalix arene and p-tert-butylcalix arene in DMF .
- Results or Outcomes : The synthesized contrast agent is used in MRI to enhance the visibility of internal body structures .
Application in Synthesis of Ligands
- Scientific Field : Coordination Chemistry .
- Summary of the Application : This compound is a precursor to pyridine-containing ligands .
- Methods of Application : The compound is used in the synthesis of ligands that can bind to metal ions .
- Results or Outcomes : The synthesized ligands are used in various applications, including catalysis, molecular recognition, and materials science .
Safety And Hazards
2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine is an analogue of nitrogen mustards, and has been investigated for its mutagenicity . It is harmful by ingestion, inhalation, and skin absorption. It is a severe irritant of the skin, eyes, mucous membranes, and upper respiratory tract; and high concentrations are extremely destructive to these tissues .
properties
IUPAC Name |
2-(chloromethyl)-8-methylimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2/c1-7-3-2-4-12-6-8(5-10)11-9(7)12/h2-4,6H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNFYFVRZBKRMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60390696 | |
Record name | 2-(chloromethyl)-8-methylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60390696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine | |
CAS RN |
182181-42-6 | |
Record name | 2-(chloromethyl)-8-methylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60390696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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